2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid
CAS No.: 1334679-91-2
VCID: VC2705335
Molecular Formula: C9H10BF3O3
Molecular Weight: 233.98 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is a specialized boronic acid derivative, notable for its unique trifluoroethoxy and phenyl groups. This compound is primarily recognized for its applications in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The presence of the trifluoroethoxy group enhances the compound's reactivity and solubility in various solvents, making it a valuable building block in chemical research and industrial applications . Synthesis and Reaction ConditionsThe synthesis of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid typically involves several key steps, often requiring careful control of temperature and atmosphere to optimize yield and minimize side reactions. Common reagents used include those suitable for cross-coupling reactions, and solvents like dichloromethane or tetrahydrofuran are typically employed. Synthesis Steps
Applications in Organic Synthesis2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is versatile in synthetic chemistry due to its ability to form stable complexes with various nucleophiles. It is particularly useful in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. Applications Table
Biological Activity and Potential Therapeutic ApplicationsThe trifluoroethoxy group in 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid enhances its lipophilicity, allowing effective interaction with hydrophobic regions of proteins and other biological molecules. This property makes it a candidate for further research into potential therapeutic applications, particularly in areas where enzyme inhibition is beneficial. Biological Activity Table
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1334679-91-2 | ||||||||||||||||
Product Name | 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid | ||||||||||||||||
Molecular Formula | C9H10BF3O3 | ||||||||||||||||
Molecular Weight | 233.98 g/mol | ||||||||||||||||
IUPAC Name | [2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | ||||||||||||||||
Standard InChI | InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-3-1-2-4-8(7)10(14)15/h1-4,14-15H,5-6H2 | ||||||||||||||||
Standard InChIKey | QDWGLGDIIQSMGJ-UHFFFAOYSA-N | ||||||||||||||||
SMILES | B(C1=CC=CC=C1COCC(F)(F)F)(O)O | ||||||||||||||||
Canonical SMILES | B(C1=CC=CC=C1COCC(F)(F)F)(O)O | ||||||||||||||||
PubChem Compound | 61533065 | ||||||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume